Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]- Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-
Brand Name: Vulcanchem
CAS No.: 195871-01-3
VCID: VC15925709
InChI: InChI=1S/C13H28O3Si/c1-10(2)17(11(3)4,12(5)6)16-9-7-8-13(14)15/h10-12H,7-9H2,1-6H3,(H,14,15)
SMILES:
Molecular Formula: C13H28O3Si
Molecular Weight: 260.44 g/mol

Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-

CAS No.: 195871-01-3

Cat. No.: VC15925709

Molecular Formula: C13H28O3Si

Molecular Weight: 260.44 g/mol

* For research use only. Not for human or veterinary use.

Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]- - 195871-01-3

Specification

CAS No. 195871-01-3
Molecular Formula C13H28O3Si
Molecular Weight 260.44 g/mol
IUPAC Name 4-tri(propan-2-yl)silyloxybutanoic acid
Standard InChI InChI=1S/C13H28O3Si/c1-10(2)17(11(3)4,12(5)6)16-9-7-8-13(14)15/h10-12H,7-9H2,1-6H3,(H,14,15)
Standard InChI Key ZPADBQXVPGCJTG-UHFFFAOYSA-N
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)OCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-, features a butanoic acid scaffold modified at the terminal carbon with a tris(isopropyl)silyl ether group. The TIPS moiety introduces significant steric bulk, which influences reactivity and stability. The compound’s IUPAC name, 4-[(triisopropylsilyl)oxy]butanoic acid, reflects this substitution pattern.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number195871-01-3
Molecular FormulaC13H28O3Si\text{C}_{13}\text{H}_{28}\text{O}_{3}\text{Si}
Molecular Weight260.44 g/mol
IUPAC Name4-[(Triisopropylsilyl)oxy]butanoic acid

Stereochemical Considerations

Unlike chiral analogs such as (S)-3-methyl-4-((triisopropylsilyl)oxy)butanal, this compound lacks stereogenic centers, simplifying its synthesis and purification. The absence of stereochemistry broadens its utility in non-enantioselective reactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-[(triisopropylsilyl)oxy]butanoic acid typically involves silylation of 4-hydroxybutanoic acid or its derivatives. A standard protocol includes:

  • Substrate Preparation: 4-Hydroxybutanoic acid is activated under anhydrous conditions to enhance nucleophilicity.

  • Silylation: Treatment with triisopropylsilyl chloride (TIPSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds via nucleophilic substitution, forming the silyl ether bond.

  • Purification: Isolation via column chromatography or distillation to achieve high purity.

Reaction Scheme:

4-Hydroxybutanoic acid+TIPSClBase4-[(Triisopropylsilyl)oxy]butanoic acid+HCl\text{4-Hydroxybutanoic acid} + \text{TIPSCl} \xrightarrow{\text{Base}} \text{4-[(Triisopropylsilyl)oxy]butanoic acid} + \text{HCl}

Industrial-Scale Production

While no industrial-scale data exists specifically for this compound, analogous silylation processes employ continuous-flow reactors to optimize yield (typically >80%) and minimize byproducts. Automated systems ensure precise stoichiometric control, critical for handling moisture-sensitive reagents.

Physicochemical Properties

Stability and Reactivity

Applications in Scientific Research

Organic Synthesis

The TIPS group serves as a transient protective moiety for hydroxyl groups, enabling selective functionalization of complex molecules. For example, in prostaglandin synthesis, analogous silyl ethers protect alcohol intermediates during chain elongation.

Analytical Chemistry

In metabolomics, silylation enhances volatility of carboxylic acids for gas chromatography-mass spectrometry (GC-MS). Trimethylsilyl analogs are common , but TIPS derivatives offer superior stability in high-temperature analyses.

Comparative Analysis with Related Compounds

Table 2: Silyl Ether Derivatives Comparison

CompoundSilyl GroupStabilitySolubilityApplications
4-[(TIPS)oxy]butanoic acidTriisopropylsilylHighOrganicProtective groups, GC-MS
Trimethylsilyl butanoate TrimethylsilylModeratePolarDerivatization for analysis
tert-Butyldimethylsilyl ethersTBDMSVery HighOrganicMulti-step synthesis

Key Insights:

  • Stability: TIPS ethers surpass trimethylsilyl (TMS) in thermal and chemical stability due to steric shielding.

  • Selectivity: TBDMS offers intermediate stability, balancing ease of removal and robustness.

Challenges and Future Directions

Synthetic Limitations

Current methods require stoichiometric bases, generating hazardous waste. Catalytic silylation strategies, leveraging Lewis acids, could improve sustainability.

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